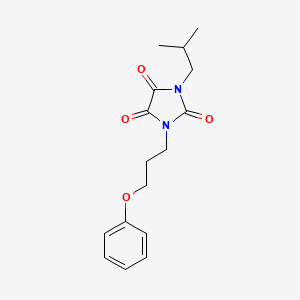![molecular formula C11H13NO3S2 B7563205 1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)
1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. This compound is also known as TSE and is a member of the thiazolidinone family of compounds. It has been studied for its potential use as an anti-inflammatory, anticancer, and antidiabetic agent.
Mecanismo De Acción
The mechanism of action of 1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation, cancer growth, and insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, cancer growth, and insulin resistance. It has also been shown to improve insulin sensitivity and glucose uptake in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone in lab experiments include its potential use as an anti-inflammatory, anticancer, and antidiabetic agent. It has also been shown to have low toxicity in animal studies. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to degrade under certain conditions.
Direcciones Futuras
There are several future directions for the study of 1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications.
2. Development of more efficient synthesis methods for the compound to improve its yield and purity.
3. Studies on the potential use of the compound in combination with other drugs for the treatment of inflammatory diseases, cancer, and diabetes.
4. Studies on the potential use of the compound in animal models to further evaluate its safety and efficacy.
5. Development of new formulations of the compound to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. It has been studied for its potential use as an anti-inflammatory, anticancer, and antidiabetic agent. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications.
Métodos De Síntesis
1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone can be synthesized by the reaction of 4-aminobenzenesulfonyl chloride with 3-mercapto-1,2-propanediol followed by the reaction of the resulting product with ethyl acetoacetate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antidiabetic agent due to its ability to improve insulin sensitivity.
Propiedades
IUPAC Name |
1-[4-(1,3-thiazolidin-3-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-9(13)10-2-4-11(5-3-10)17(14,15)12-6-7-16-8-12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVECQMAGHDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)
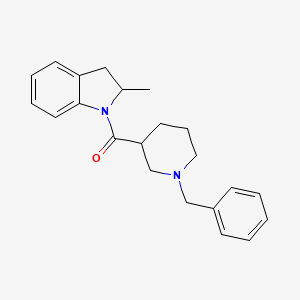

![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
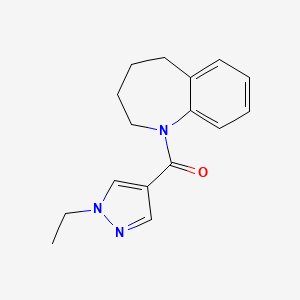
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)
![3-Ethoxy-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B7563185.png)
![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)
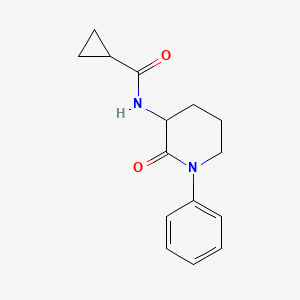
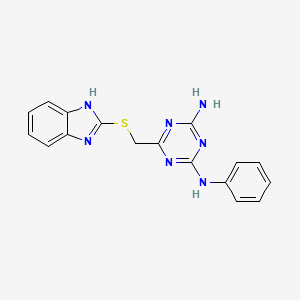
![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)
